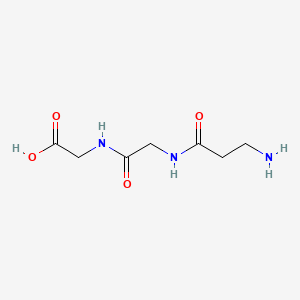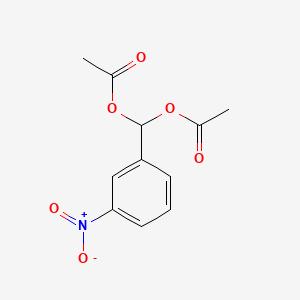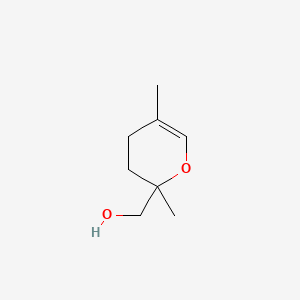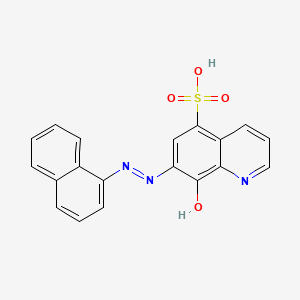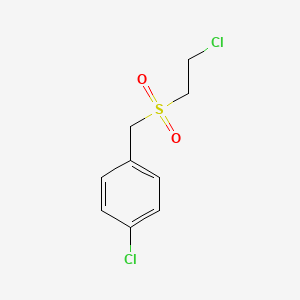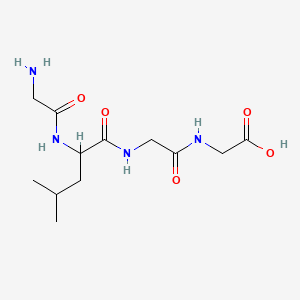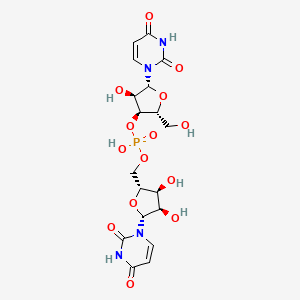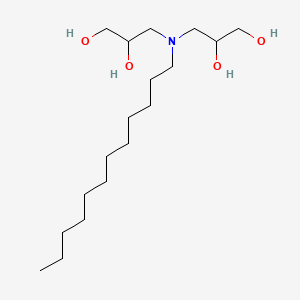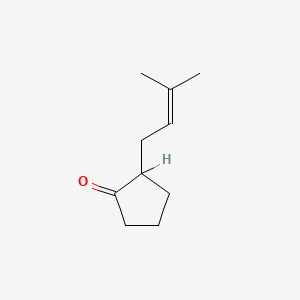
1-Propene, 1,2-dibromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propene, 1,2-dibromo-, also known as 1,2-dibromopropane, is an organic compound with the molecular formula C3H6Br2. It is a colorless liquid that belongs to the family of vicinal dihalides, which are characterized by having two halogen atoms attached to adjacent carbon atoms. This compound is known for its high reactivity due to the presence of two bromine atoms, making it a valuable intermediate in various chemical reactions .
准备方法
1-Propene, 1,2-dibromo- can be synthesized through several methods:
Dibromination of Propene: The most common method involves the addition of bromine (Br2) to propene (C3H6) in the presence of a solvent such as carbon tetrachloride (CCl4).
Industrial Production: Industrially, 1,2-dibromopropane is produced by the bromination of propene using bromine in the presence of iron as a catalyst.
化学反应分析
1-Propene, 1,2-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: When treated with a strong base like potassium tert-butoxide (KOtBu), 1,2-dibromopropane can undergo dehydrohalogenation to form propene.
Reduction Reactions: It can be reduced to propene using reducing agents such as zinc and acetic acid.
科学研究应用
1-Propene, 1,2-dibromo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a cross-linking agent in the production of certain polymers, enhancing their mechanical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
作用机制
The mechanism of action of 1-Propene, 1,2-dibromo- primarily involves its reactivity as an electrophile. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions, targeting nucleophilic sites in other molecules .
相似化合物的比较
1-Propene, 1,2-dibromo- can be compared with other similar compounds such as:
1,2-Dibromoethane: Both compounds are vicinal dihalides, but 1,2-dibromoethane has two carbon atoms, whereas 1,2-dibromopropane has three.
1,3-Dibromopropane: Unlike 1,2-dibromopropane, 1,3-dibromopropane has bromine atoms on the first and third carbon atoms, leading to different chemical properties and reactivity patterns.
属性
CAS 编号 |
26391-16-2 |
|---|---|
分子式 |
C3H4Br2 |
分子量 |
199.87 g/mol |
IUPAC 名称 |
(E)-1,2-dibromoprop-1-ene |
InChI |
InChI=1S/C3H4Br2/c1-3(5)2-4/h2H,1H3/b3-2+ |
InChI 键 |
JVNZUEVMRPWHLF-NSCUHMNNSA-N |
手性 SMILES |
C/C(=C\Br)/Br |
SMILES |
CC(=CBr)Br |
规范 SMILES |
CC(=CBr)Br |
| 26391-16-2 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



